

Comparing the reactivity of Dimethyl propylphosphonate with other phosphonates

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Compound of Interest

Compound Name: *Dimethyl propylphosphonate*

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An Objective Comparison of the Reactivity of **Dimethyl Propylphosphonate** and Other Common Phosphonates

Introduction

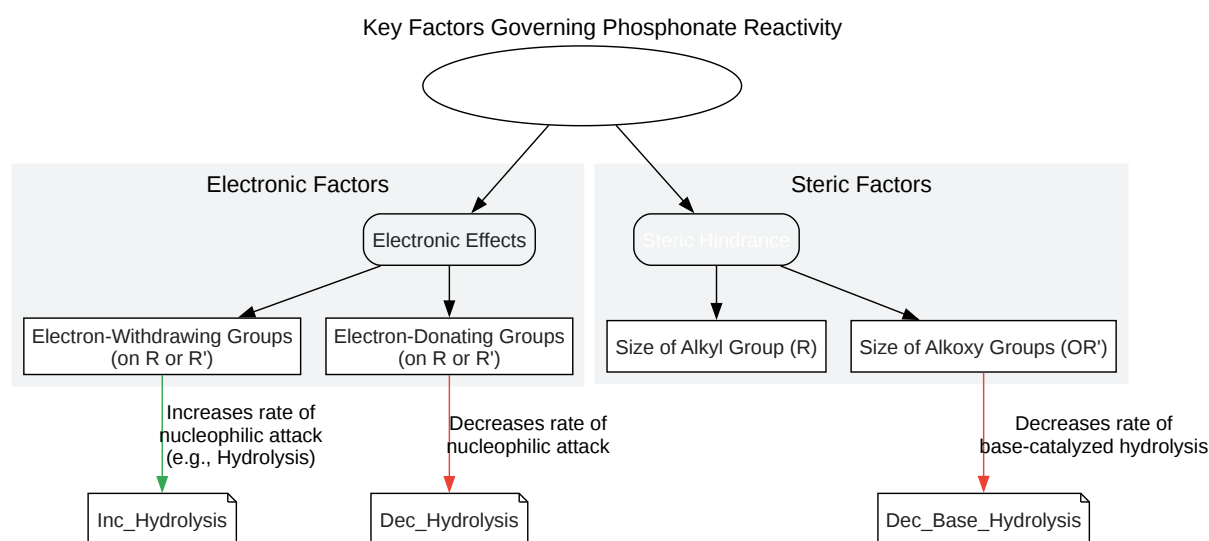
Phosphonate esters, characterized by the C-PO(OR)₂ functional group, are versatile compounds with significant applications ranging from medicinal chemistry, where they serve as stable bioisosteres for phosphates, to industrial processes as flame retardants and metal chelants.^{[1][2][3][4]} The reactivity of these molecules is of paramount importance to their function and is largely dictated by the nature of the organic groups attached to the phosphorus atom—both the alkyl/aryl group (R) and the alkoxy groups (OR').

This guide provides a comparative analysis of the reactivity of **Dimethyl propylphosphonate** (DMPP) against other commonly used phosphonates such as Dimethyl methylphosphonate (DMMP), Diethyl ethylphosphonate (DEEP), and Dibutyl butylphosphonate (DBBP). The comparison focuses on key chemical transformations relevant to their application, supported by experimental data and detailed protocols.

Factors Influencing Phosphonate Reactivity

The reactivity of phosphonates in various chemical transformations is primarily governed by two main factors:

- **Electronic Effects:** The electrophilicity of the phosphorus atom is influenced by the inductive and resonance effects of its substituents. Electron-withdrawing groups attached to the phosphorus enhance its susceptibility to nucleophilic attack, a key step in reactions like hydrolysis.[5][6] Conversely, electron-donating groups increase the nucleophilicity of the phosphonate carbanion in reactions like the Horner-Wadsworth-Emmons (HWE) olefination.[7]
- **Steric Effects:** The size of the alkyl (R) and alkoxy (OR') groups can significantly hinder the approach of reactants to the phosphorus center. This is particularly evident in base-catalyzed hydrolysis, where bulkier alkoxy groups dramatically decrease the reaction rate.[6]



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Caption: Factors Influencing Phosphonate Reactivity.

Comparative Data

Table 1: Physical Properties of Selected Phosphonates

The physical properties of phosphonates, such as boiling point and density, are influenced by the size and nature of the alkyl and alkoxy substituents.

Compound Name	Abbreviation	Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)
Dimethyl propylphosphonate	DMPP	C ₅ H ₁₃ O ₃ P	152.13	182[8]	Not readily available
Dimethyl methylphosphonate	DMMP	C ₃ H ₉ O ₃ P	124.08	181[9]	1.145[9]
Diethyl ethylphosphonate	DEEP	C ₆ H ₁₅ O ₃ P	166.16	198[10]	1.024[11]
Dibutyl butylphosphonate	DBBP	C ₁₂ H ₂₇ O ₃ P	250.31	283[12]	0.946[12]

Table 2: Reactivity Comparison in Key Reactions

This table summarizes the expected relative reactivity of DMPP and its counterparts in fundamental chemical reactions based on established principles of phosphonate chemistry.

Reaction	Dimethyl propylphosphonate (DMPP)	Dimethyl methylphosphonate (DMMP)	Diethyl ethylphosphonate (DEEP)	Dibutyl butylphosphonate (DBBP)	General Reactivity Trend & Rationale
Acid-Catalyzed Hydrolysis	Moderate	Moderate	Moderate-High	Moderate	<p>DEEP > DMPP ≈ DMMP > DBBP.</p> <p>Reactivity is influenced by both P-O (AAC2) and C-O (AAL1) bond cleavage. Larger alkyl groups on the ester can stabilize carbocation intermediates, accelerating the AAL1 pathway.^[13]</p>
Base-Catalyzed Hydrolysis	Moderate-High	High	Moderate	Low	<p>DMMP > DMPP > DEEP > DBBP. This reaction is highly sensitive to steric hindrance at the phosphorus center.</p>

Smaller alkoxy groups (dimethyl) lead to significantly faster reaction rates compared to larger groups (diethyl, dibutyl).^[6]

Horner-Wadsworth-Emmons (HWE)

N/A

N/A

N/A

N/A

Reactivity depends on an α -stabilizing group (e.g., ester, cyano), which these specific phosphonates lack. However, comparing the ester groups, dimethyl phosphonates generally show slightly different reactivity and selectivity compared to diethyl or diisopropyl phosphonate

s in HWE
reactions.[14]

All
phosphonate
s can be
partially
oxidized,
potentially
releasing
toxic
phosphorus
oxides.
Dibutyl
butylphospho
nate is noted
to react
vigorously
with oxidizing
materials.[11]
[15]

Reaction with
Oxidizers

Susceptible

Susceptible

Susceptible

Susceptible

Michaelis-Arbuzov Synthesis	Moderate	High	Moderate	Low	Refers to the synthesis of the phosphonate. The rate is $\text{P(OMe)}_3 > \text{P(OEt)}_3 > \text{P(Obu)}_3$ due to decreasing nucleophilicity and increasing steric hindrance of the starting phosphite. ^[7] ^[16]
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Key Reaction Protocols and Mechanisms

Hydrolysis of Phosphonate Esters

Hydrolysis of phosphonates to their corresponding phosphonic acids is a fundamental transformation. It can proceed under either acidic or basic conditions, often requiring harsh conditions like prolonged heating.^[1]^[13]

Experimental Protocol (General - Acid-Catalyzed):

- The dialkyl phosphonate (1.0 eq) is dissolved in a solution of concentrated hydrochloric acid.
- The mixture is heated to reflux for several hours (typically 6-12 hours).^[17]
- The reaction progress is monitored using an appropriate technique (e.g., ^{31}P NMR spectroscopy) until the starting material is consumed.^[13]
- Upon completion, the solvent and volatile byproducts are removed under reduced pressure.
- The resulting phosphonic acid is purified, often by recrystallization.

Note: The rate of hydrolysis is highly dependent on the substituents. For instance, under basic conditions, dimethyl esters can hydrolyze up to 1000 times faster than their diisopropyl counterparts.^[6]

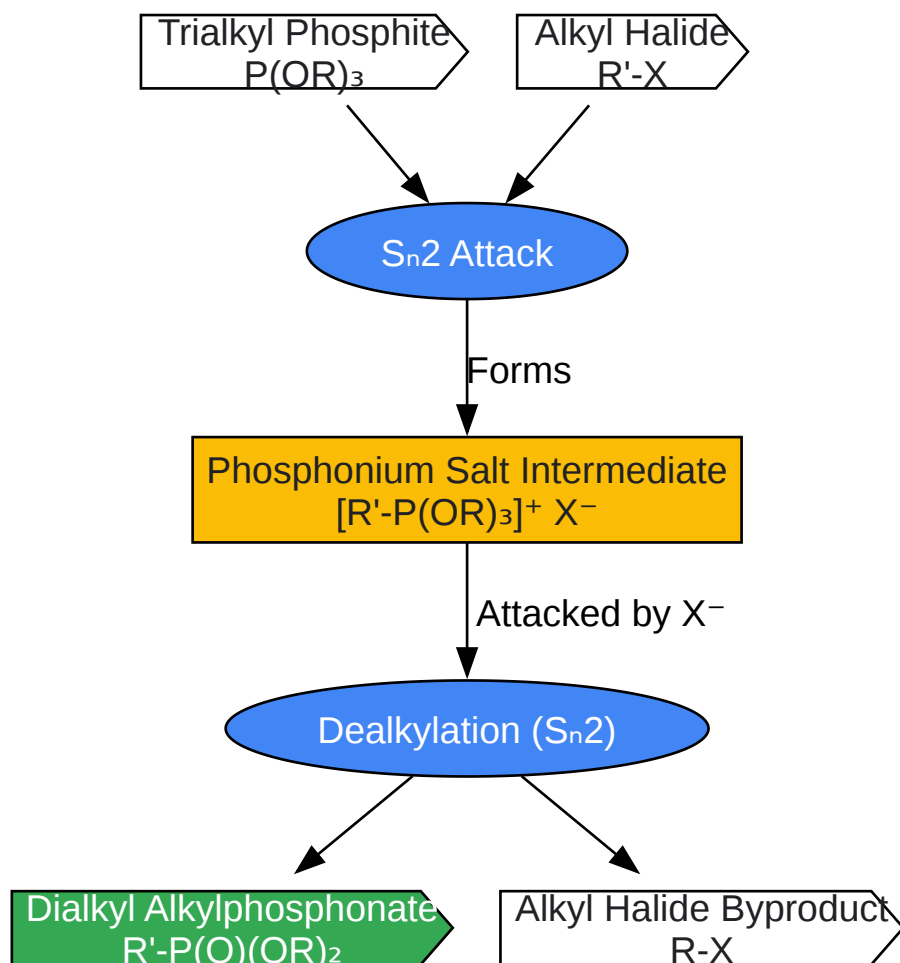
Michaelis-Arbuzov Reaction

This reaction is the most common method for forming the carbon-phosphorus bond, creating a phosphonate from a trialkyl phosphite and an alkyl halide.^{[16][18]}

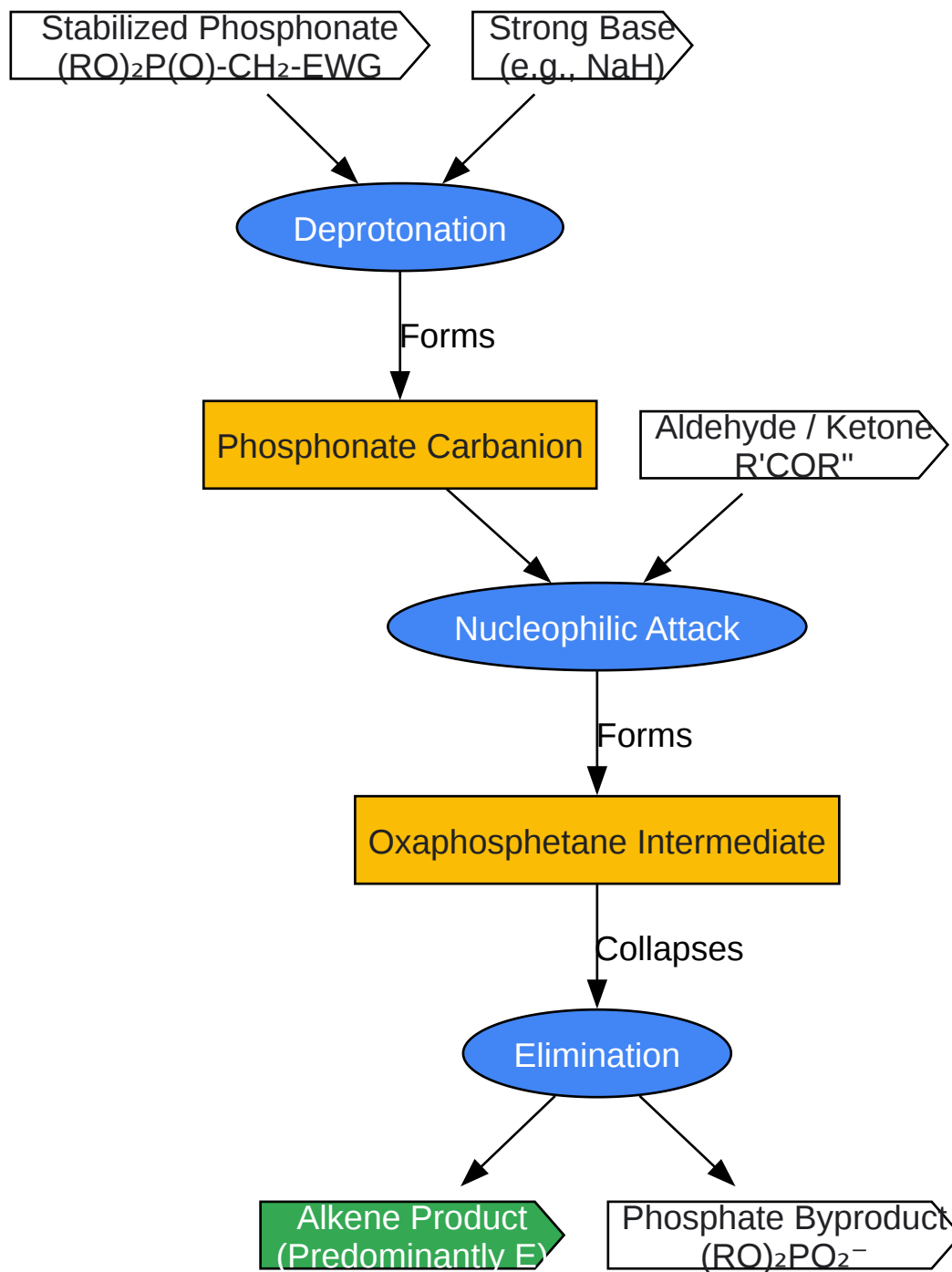
Experimental Protocol (General):

- A trialkyl phosphite (e.g., trimethyl phosphite for synthesizing DMMP) is mixed with an alkyl halide (e.g., methyl iodide).^[9]
- The mixture is heated, often to the boiling point of the alkyl halide, for several hours. The reaction is typically performed neat or in a high-boiling solvent.
- The reaction involves an S_N2 attack of the phosphorus on the alkyl halide, forming a phosphonium salt intermediate.^{[7][16]}
- This intermediate then undergoes dealkylation by the halide ion to yield the final dialkyl alkylphosphonate and a new, more volatile alkyl halide byproduct.^{[7][16]}
- The product is isolated and purified by distillation under reduced pressure.

Michaelis-Arbuzov Reaction Workflow



Horner-Wadsworth-Emmons Reaction Workflow

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